N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group substituted with methyl groups, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the phenoxy group, and the final coupling with the benzylamine derivative. Common reagents used in these reactions include hydrazine, carboxylic acids, and various coupling agents. Reaction conditions may involve elevated temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: can be compared with other acetamide derivatives, oxadiazole-containing compounds, and phenoxyacetamide analogs.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This combination may result in distinct reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-8-9-19(14-18(17)2)15-26-23(29)16-30-22-12-10-21(11-13-22)25-27-24(28-31-25)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
OLOJMYYHTFIMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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